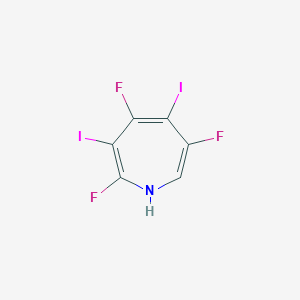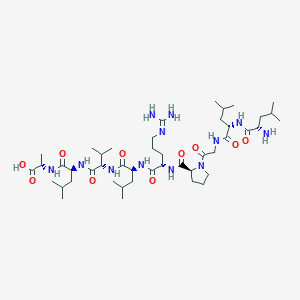![molecular formula C19H23NO2 B14186900 N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide CAS No. 920317-84-6](/img/structure/B14186900.png)
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide is an organic compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol . It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propyl chain ending in a propanamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide typically involves the reaction of 3-(3-methoxyphenyl)-3-phenylpropylamine with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-3-phenylpropylpropanamide.
Reduction: Formation of 3-(3-methoxyphenyl)-3-phenylpropylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with a chloro and methyl group instead of a methoxy group.
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a chloro group instead of a phenyl group.
Uniqueness
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide is unique due to the presence of both a methoxy group and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Número CAS |
920317-84-6 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
N-[3-(3-methoxyphenyl)-3-phenylpropyl]propanamide |
InChI |
InChI=1S/C19H23NO2/c1-3-19(21)20-13-12-18(15-8-5-4-6-9-15)16-10-7-11-17(14-16)22-2/h4-11,14,18H,3,12-13H2,1-2H3,(H,20,21) |
Clave InChI |
UBHZOCWVPQNOBM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NCCC(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,4-Dinitrophenyl)ethenyl]benzonitrile](/img/structure/B14186824.png)

methanone](/img/structure/B14186855.png)
![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)



![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)


